Cas no 1785239-36-2 (1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)

1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid structure
1785239-36-2 structure
商品名:1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
CAS番号:1785239-36-2
MF:C10H14N2O2
メガワット:194.230362415314
CID:5920130
PubChem ID:84773147

1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
    • 1785239-36-2
    • EN300-1788339
    • インチ: 1S/C10H14N2O2/c1-2-12-8(4-7-11-12)10(9(13)14)5-3-6-10/h4,7H,2-3,5-6H2,1H3,(H,13,14)
    • InChIKey: QRWLEPXOOLLFPI-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2=CC=NN2CC)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 194.105527694g/mol
  • どういたいしつりょう: 194.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 55.1Ų

1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788339-5.0g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
5g
$3812.0 2023-06-02
Enamine
EN300-1788339-10.0g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
10g
$5652.0 2023-06-02
Enamine
EN300-1788339-10g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
10g
$5652.0 2023-09-19
Enamine
EN300-1788339-1.0g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
1g
$1315.0 2023-06-02
Enamine
EN300-1788339-0.05g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
0.05g
$1104.0 2023-09-19
Enamine
EN300-1788339-5g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
5g
$3812.0 2023-09-19
Enamine
EN300-1788339-0.25g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
0.25g
$1209.0 2023-09-19
Enamine
EN300-1788339-0.1g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
0.1g
$1157.0 2023-09-19
Enamine
EN300-1788339-2.5g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
2.5g
$2576.0 2023-09-19
Enamine
EN300-1788339-0.5g
1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
1785239-36-2
0.5g
$1262.0 2023-09-19

1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid 関連文献

1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid (CAS No. 1785239-36-2)

1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid, with the CAS number 1785239-36-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclobutane carboxylic acids and features a unique pyrazole ring structure, which confers it with potential therapeutic properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid is characterized by a cyclobutane ring fused to a pyrazole ring, with an ethyl group attached to the pyrazole moiety. The cyclobutane ring is a four-membered cyclic structure that imparts rigidity and conformational constraints to the molecule, which can influence its biological activity. The pyrazole ring, on the other hand, is a well-known pharmacophore that is often associated with various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid has been reported using several methodologies. One common approach involves the reaction of cyclobutanecarboxylic acid with 1-ethylpyrazole in the presence of a coupling reagent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and a base like triethylamine. This method provides high yields and good purity of the desired product. Another synthetic route involves the palladium-catalyzed coupling of cyclobutanecarboxylic acid chloride with 1-ethylpyrazole, which is particularly useful for large-scale production.

In terms of biological activities, recent studies have highlighted the potential therapeutic applications of 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been shown to possess analgesic properties, making it a promising candidate for the development of new pain management therapies.

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid has been extensively studied. Research indicates that it acts by modulating key signaling pathways involved in inflammation and pain. Specifically, it has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in the regulation of inflammatory responses. By suppressing NF-kB activation, this compound can effectively reduce inflammation and associated symptoms.

Beyond its anti-inflammatory and analgesic properties, 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid has also shown promise in other therapeutic areas. For example, preliminary studies suggest that it may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In conclusion, 1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid (CAS No. 1785239-36-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of healthcare and medicine.

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